molecular formula C14H13N3O3 B2664815 N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1351617-53-2

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2664815
CAS No.: 1351617-53-2
M. Wt: 271.276
InChI Key: VNJMXNCHQLIZQF-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring linked to a 5-oxopyrrolidine (2-pyrrolidinone) scaffold via a carboxamide bridge. This structure combines two privileged pharmacophores in medicinal chemistry, making it a compound of significant interest for early-stage research and development. The 5-oxopyrrolidine core is a prevalent structural element in numerous bioactive molecules and natural products with a wide spectrum of reported biological activities . Similarly, the 1,2-oxazole moiety is a common feature in compounds investigated for various therapeutic applications. While specific biological data for this compound is not fully characterized in the current literature, its molecular framework suggests high potential for exploration. Researchers are increasingly focusing on such hybrid structures to discover new agents targeting antibiotic-resistant pathogens . Compounds within this structural class have demonstrated promising efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus , and have shown potential in disrupting bacterial biofilm formation . This reagent is intended for research purposes as a building block or intermediate in organic synthesis and for in vitro pharmacological screening to investigate new antibacterial and antimicrobial agents. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13-6-10(8-15-13)16-14(19)11-7-12(20-17-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMXNCHQLIZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups onto the phenyl or oxazole rings .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Compounds containing the 1,2-oxazole-3-carboxamide scaffold often exhibit bioactivity modulated by substituents. For example:

  • N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide: This analog demonstrated potent xanthine oxidase inhibition (nanomolar Kᵢ) due to its bulky tetrahydronaphthalenyl group, which enhances hydrophobic interactions with the enzyme’s active site .

Key Insight : The phenyl group at position 5 (common in the target compound and its analogs) contributes to π-π stacking interactions, while the carboxamide-linked substituent dictates target specificity and binding affinity.

Physicochemical and Spectroscopic Properties

  • Solubility: Cyclic amides (e.g., 5-oxopyrrolidinyl) generally improve aqueous solubility compared to aromatic substituents (e.g., purine or quinoline), as seen in analogs like 36a–d .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

The compound features an oxazole ring, a pyrrolidinone moiety, and a phenyl group, which contribute to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrrolidinone Moiety: Reaction of the oxazole intermediate with a suitable pyrrolidinone derivative.
  • Attachment of the Phenyl Group: Coupling of the phenyl group to the oxazole-pyrrolidinone intermediate using palladium-catalyzed cross-coupling reactions.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds derived from 5-oxopyrrolidine were tested against A549 human lung adenocarcinoma cells, demonstrating structure-dependent anticancer activity. In vitro assays revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Post-Treatment Viability (%)Comparison to Cisplatin
Compound A10066Higher
Compound B10078Comparable
Compound C10086Lower

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study indicated that specific derivatives demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC)Resistance Profile
Compound D32 µg/mLLinezolid-resistant
Compound E16 µg/mLTedizolid-resistant

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzyme activity through hydrogen bonding and hydrophobic interactions with key residues at binding sites .

Case Studies

  • Case Study on Anticancer Activity:
    In a controlled study, several derivatives were tested for their cytotoxic effects on both cancerous (A549) and non-cancerous (HSAEC1-KT) cells. The results indicated that while some derivatives exhibited potent anticancer activity, they also showed varying levels of cytotoxicity towards normal cells, highlighting the importance of structural modifications for selective targeting .
  • Case Study on Antimicrobial Efficacy:
    Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The study found that certain derivatives maintained their antibacterial efficacy while minimizing toxicity towards human cells . This underscores the potential for developing safer therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid with 3-aminopyrrolidin-2-one derivatives. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate .
  • Amide bond formation : React with 3-aminopyrrolidin-2-one under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF at 0–25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC improves purity (>95%) .
    • Critical Factors : Solvent polarity, temperature, and stoichiometry of reactants significantly impact yield. Microwave-assisted synthesis may reduce reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectral Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinone protons at δ 2.5–3.5 ppm; oxazole ring protons at δ 6.5–7.5 ppm) . IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidinone and oxazole carboxamide) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI+) validates molecular formula (e.g., C₁₇H₁₆N₃O₃) .
  • X-ray Crystallography : For solid-state structure determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolytic cleavage of the oxazole ring or pyrrolidinone lactam .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for oxazole derivatives). Store at –20°C in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Substituent Modification : Replace the phenyl group on the oxazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Compare IC₅₀ values in enzyme inhibition assays .
  • Scaffold Hybridization : Fuse the pyrrolidinone moiety with other heterocycles (e.g., indole or pyrazine) to enhance target binding. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation during X-ray analysis?

  • Methodological Answer :

  • Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Disorder Modeling : Apply PART/SUMP restraints to resolve positional disorder in flexible pyrrolidinone or phenyl groups .
  • Validation Tools : Use PLATON/CHECKCIF to verify geometric parameters against Cambridge Structural Database trends .

Q. How can researchers address conflicting bioassay data regarding target selectivity?

  • Methodological Answer :

  • Counter-Screening : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out non-specific binding. Use fluorescence polarization assays for high-throughput screening .
  • Proteomics Profiling : Combine affinity chromatography with LC-MS/MS to identify interacting proteins in cell lysates .
  • Data Normalization : Apply Z-score or B-score normalization to minimize plate-to-plate variability in high-content screening .

Q. What in silico methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use software like MetaSite to simulate Phase I/II transformations (e.g., CYP3A4-mediated oxidation of pyrrolidinone) .
  • Toxicity Profiling : Apply Derek Nexus to assess mutagenicity or hepatotoxicity risks based on structural alerts (e.g., oxazole ring stability) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar oxazole carboxamides?

  • Methodological Answer :

  • Reproducibility Checks : Verify catalyst purity (e.g., EDCl vs. DCC efficiency), solvent dryness, and inert atmosphere integrity .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., oxazole ring opening) .
  • Cross-Study Comparison : Compare datasets with analogous compounds (e.g., N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide) to identify trends in substituent effects .

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